DMSO-d6

Vue d'ensemble

Description

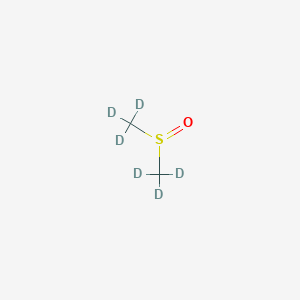

Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated solvent. It is 100% isotopically enriched NMR (Nuclear Magnetic Resonance) solvent. It is widely employed in high resolution NMR studies due to its high chemical and isotopic purity. On photoirradiation in the range of 193 and 222nm, it undergoes decomposition to afford CD3 radicals. Quantum yields of CD3 have been evaluated by infrared diode laser absorption spectroscopy. 100% DMSO-d6 has been used as solvent in the long-range COSY (Correlation Spectroscopy) experiment.

Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. It undergoes photodissociation to generate CD3 radical photoproducts, which have been analyzed by infrared diode laser-absorption spectroscopy. Dissociation dynamics of DMSO-d6 at 193nm was examined using photo fragment translational spectroscopy method.

Dimethyl sulfoxide-d6 is a deuterated NMR solvent that is useful in NMR-based research and analyses.

Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated NMR solvent. It undergoes photodissociation to generate CD3 radical photoproducts, which have been analyzed by infrared diode laserabsorption spectroscopy. Dissociation dynamics of DMSO-d6 at 193nm was examined using photo fragment translational spectroscopy method.

Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated solvent and it contains 1%(v/v) TMS (Tetramethylsilane, added as a stabilizer). On photoirradiation in the range of 193 and 222nm, it undergoes decomposition to afford CD3 radicals. Quantum yields of CD3 have been evaluated by infrared diode laserabsorption spectroscopy. 100% DMSO-d6 has been used as solvent in the long-range COSY (Correlation Spectroscopy) experiment.

Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated NMR solvent useful in NMR-based research and analyses. It undergoes photodissociation to generate CD3 radical photoproducts, which have been analyzed by infrared diode laser-absorption spectroscopy. Dissociation dynamics of DMSO-d6 at 193nm was examined using photo fragment translational spectroscopy method.

Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated solvent. On photoirradiation in the range of 193 and 222nm, it undergoes decomposition to afford CD3 radicals. Quantum yields of CD3 have been evaluated by infrared diode laser absorption spectroscopy. 100% DMSO-d6 has been used as solvent in the long-range COSY (Correlation Spectroscopy) experiment.

Applications De Recherche Scientifique

Analysis of Plant Cell Walls :

- DMSO-d6, in combination with perdeuterated pyridinium molten salt, is used for the direct dissolution and nuclear magnetic resonance (NMR) analysis of plant cell walls. This technique helps in understanding the detailed structure of plant cell walls, beneficial for biofuel and biomaterial research (Jiang et al., 2009).

NMR Characterization of Biomass :

- A solvent system involving perdeuterated pyridinium chloride–this compound effectively dissolves whole cell biomass for NMR characterization. This method is significant for evaluating the effects of different biomass pretreatments, crucial in biofuel research (Samuel et al., 2011).

Study of Cellular Processes :

- This compound can influence cellular processes. For instance, at low concentrations, DMSO can induce significant changes in cellular macromolecules, affecting proteins and nucleic acids, which might influence experimental outcomes in cell-based research (Tunçer et al., 2018).

In-Cell NMR Studies :

- In-cell dynamic nuclear polarization (DNP) NMR studies utilize this compound as a cryoprotectant. This application is vital for the study of biomolecular structure and function within intact cells, and this compound has shown to maintain cell size and membrane integrity better than other cryoprotectants (Overall & Barnes, 2021).

Analysis of Polar and Apolar Mixtures in NMR :

- Highly viscous binary solvents like this compound/glycerol and this compound/glycerol-d8 are used in NMR for the analysis of polar and apolar mixtures. These solvents aid in the resolution of complex mixtures by enabling better observation of spin diffusion (Lameiras & Nuzillard, 2016).

Electrospray Mass Spectrometry of Hydrophobic Compounds :

- DMSO, including its deuterated form, is used in electrospray ionization mass spectrometry for the analysis of hydrophobic compounds. It overcomes solubility issues and results in high-quality spectra, particularly important for the analysis of complex molecules (Szabó & Kele, 2001).

Cellulose and Biomass Processing :

- In the processing of cellulose and biomass, this compound is used as a co-solvent with ionic liquids. This combination facilitates the dissolution and processing of cellulose, a key component in biomaterial and biofuel research (Yang et al., 2019).

Safety and Hazards

DMSO-d6 is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment, including gloves, eye protection, and face protection, should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Mécanisme D'action

Target of Action

Dimethyl Sulfoxide-d6, also known as DMSO-d6 or Deuterated DMSO, is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy .

Mode of Action

It is known to have antioxidant activity in certain biological settings . Its ability to penetrate cell membranes allows it to enhance the diffusion of other substances through the skin . This property is often utilized in topical treatments to increase the absorption of other drugs .

Biochemical Pathways

It can influence these pathways indirectly by enhancing the absorption and effectiveness of other substances that do participate in these pathways .

Pharmacokinetics

This compound is rapidly absorbed after topical administration and is extensively distributed throughout the body . Its unique ability to penetrate cell membranes allows it to cross the blood-brain barrier, making it a useful tool in drug delivery . .

Result of Action

The primary result of this compound’s action is its ability to enhance the absorption of other substances. This can lead to increased effectiveness of drugs delivered in conjunction with this compound . Additionally, this compound has been credited with over 30 pharmacological properties, including anti-inflammatory, antioxidant, and analgesic activities .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its ability to enhance the absorption of other substances can be affected by the condition of the skin, such as its hydration level . Furthermore, this compound is a combustible liquid and should be stored away from heat, hot surfaces, open flames, and sparks .

Analyse Biochimique

Biochemical Properties

Dimethyl Sulfoxide-d6 plays a significant role in biochemical reactions. It is known for its ability to penetrate cell membranes and micro-organisms, and cross the blood-brain barrier . This permeability allows it to be used to increase the absorption of other drugs through the skin .

Cellular Effects

Dimethyl Sulfoxide-d6 has been shown to alter the metabolic phenotype of HepG2 cells towards a more primary human hepatocyte phenotype . It has also been reported to reduce the cellular levels of reactive oxygen species, change the cellular nucleic acid content and DNA topology, affect the global 5-methylcytosine pattern of the genome, and modulate gene transcription .

Molecular Mechanism

It has demonstrated antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of Dimethyl Sulfoxide-d6 in copper-deficient rats is thought to occur by an antioxidant mechanism .

Temporal Effects in Laboratory Settings

Dimethyl Sulfoxide-d6 is stable, combustible, and moisture sensitive . It is absorbed rapidly after topical administration and extensively distributed throughout the body .

Dosage Effects in Animal Models

In animal models, Dimethyl Sulfoxide-d6 has been used for primary reduction of inflammation and as a vehicle for percutaneous transport of other therapeutic agents . The most common dose is 1 g/kg body weight intravenously up to a 40%-solution with a maximum duration of treatment of 5 days .

Metabolic Pathways

Dimethyl Sulfoxide-d6 is involved in the oxidation of Dimethylsulfoxide (DMS) to generate Dimethyl Sulfoxide-d6 . This process is a major sink of DMS in marine surface waters and represents an important part of the global sulfur cycle .

Transport and Distribution

Dimethyl Sulfoxide-d6 has the unique ability to penetrate intact skin and mucous membranes without affecting their integrity . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

Due to its ability to penetrate cell membranes, it is likely to be found throughout the cell .

Propriétés

IUPAC Name |

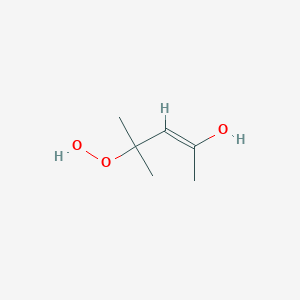

trideuterio(trideuteriomethylsulfinyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDPXIOMUYVGZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944686 | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl sulfoxide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.41 [mmHg] | |

| Record name | Dimethyl sulfoxide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2206-27-1 | |

| Record name | DMSO-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl] sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)